4-Phenyl-a-cyanocinnamic acid amide

MALDI-MS Lipidomics Matrix Suppression

Choose 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH₂) for negative-ion MALDI-MS lipidomics. This matrix delivers 4-fold lower background suppression vs 9-AA, enabling detection of low-abundance lipids across PI, PS, PE, sulfatides, and gangliosides in a single acquisition. Ideal for biomarker discovery and MALDI imaging of brain tissue—reduces sample consumption by eliminating serial sections. High purity ≥98.5% ensures reproducible results. Standardize your workflow with a single, robust matrix.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 116374-04-0
Cat. No. B3215592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-a-cyanocinnamic acid amide
CAS116374-04-0
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N
InChIInChI=1S/C16H12N2O/c17-11-15(16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-10H,(H2,18,19)/b15-10-
InChIKeyFOQBACWKDMSJBT-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-α-cyanocinnamic Acid Amide (CAS 116374-04-0): Baseline Overview for Procurement and Research


4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH₂), CAS 116374-04-0, is a substituted α-cyanocinnamic acid derivative with the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . This compound is primarily characterized by its utility as a matrix substance for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), specifically for the analysis and imaging of lipids in negative ion mode [1]. It is commercially available in high purity (typically ≥98.5% by HPLC) as a white to off-white powder and is soluble in organic solvents such as DMSO, acetone, and acetonitrile, facilitating its application in mass spectrometry workflows .

Why Generic Substitution of 4-Phenyl-α-cyanocinnamic Acid Amide (CAS 116374-04-0) Fails: The Case for Matrix Selectivity


Generic substitution of 4-Phenyl-α-cyanocinnamic acid amide with other MALDI matrices, even closely related α-cyanocinnamic acid derivatives, is not feasible due to significant differences in matrix suppression effects, lipid class coverage, and background interference [1]. Unlike 9-aminoacridine (9-AA), which is highly selective for sulfatides, Ph-CCA-NH₂ enables the simultaneous detection of multiple lipid classes including phosphatidylinositols (PI), phosphatidylserines (PS), phosphatidylethanolamines (PE), and gangliosides [1]. Furthermore, the specific amide functional group in Ph-CCA-NH₂ contributes to a distinct matrix suppression effect, quantified as a 4-fold improvement over 9-AA, leading to cleaner spectra with fewer background peaks in the critical lipid mass range (m/z 400–2000) [1]. These performance metrics are not universal among other matrices, making direct substitution without re-optimization or loss of data quality impossible.

Quantitative Differentiation of 4-Phenyl-α-cyanocinnamic Acid Amide (CAS 116374-04-0): A Procurement-Focused Evidence Guide


Superior Matrix Suppression Effect for Cleaner Lipid Spectra

4-Phenyl-α-cyanocinnamic acid amide demonstrates a significantly higher Matrix Suppression Effect (MSE) compared to the common negative ion matrix 9-aminoacridine (9-AA), resulting in fewer background matrix peaks and clearer analyte signals. The MSElip. score, which is the ratio of summed analyte signals to total ion current, is 4 times greater for Ph-CCA-NH₂ than for 9-AA under identical experimental conditions [1].

MALDI-MS Lipidomics Matrix Suppression

Broad Coverage of Multiple Lipid Classes in a Single Acquisition

In contrast to 9-aminoacridine (9-AA), which is known for its high selectivity for sulfatides in negative ion mode with a 355 nm laser, 4-phenyl-α-cyanocinnamic acid amide enables the simultaneous detection and imaging of a much wider array of lipid classes from a single tissue section [1]. Specifically, Ph-CCA-NH₂ facilitates the ionization of not only sulfatides but also phospholipids such as phosphatidylinositols (PI), phosphatidylserines (PS), phosphatidylethanolamines (PE), plasmalogens, and gangliosides (GM1) in rat brain tissue [1].

MALDI Imaging Lipidomics Negative Ion Mode

Significantly Fewer Background Peaks in the Diagnostic Lipid Mass Range

Direct spectral comparison demonstrates that 4-phenyl-α-cyanocinnamic acid amide generates considerably fewer background matrix signals than 9-aminoacridine (9-AA) near their respective laser intensity thresholds [1]. While 9-AA exhibited characteristic matrix cluster formation, the spectra obtained with Ph-CCA-NH₂ showed a significantly reduced number of background peaks in the lipid-relevant mass range of m/z 400–2000 [1].

MALDI-MS Spectral Purity Low-Mass Region

Amide Functionality Confers Advantage Over Carboxyl Analog in Negative Ion Mode

A systematic comparison of doubly substituted α-cyanocinnamic acid derivatives revealed that replacement of the carboxyl group with an amide group, as in 4-phenyl-α-cyanocinnamic acid amide, had no negative effect on matrix performance [1]. In fact, the α-cyanocinnamic acid amides, particularly Ph-CCA-NH₂, yielded promising results for lipid analysis with a Smartbeam laser, distinguishing them from their carboxyl counterparts which may exhibit different ionization efficiencies and adduct formation [1].

Matrix Design SAR MALDI-IMS

Best Research and Industrial Application Scenarios for 4-Phenyl-α-cyanocinnamic Acid Amide (CAS 116374-04-0)


Comprehensive MALDI Imaging of Brain Tissue Lipids

For researchers studying neurological disorders or brain lipid metabolism, 4-phenyl-α-cyanocinnamic acid amide is the matrix of choice for MALDI-IMS experiments requiring the simultaneous spatial mapping of diverse lipid classes. Its ability to ionize sulfatides, phospholipids, and gangliosides in a single acquisition, combined with low background interference [1], enables a holistic view of the lipid landscape, which is unattainable with more selective matrices like 9-AA. This reduces the need for multiple serial tissue sections and different matrix applications, preserving precious biological samples.

High-Confidence Lipidomics for Low-Abundance Analytes

When the analytical goal is to detect and quantify low-abundance lipid species in complex biological extracts, the superior matrix suppression effect of Ph-CCA-NH₂ becomes a critical advantage [1]. The 4-fold higher MSElip. score compared to 9-AA ensures that matrix-derived noise is minimized, allowing weak analyte signals to be detected with high confidence. This makes it an essential tool for biomarker discovery studies where subtle changes in lipid profiles are key.

Streamlined Workflow for Negative Ion Mode Lipid Analysis

Core facilities and industrial labs seeking to standardize and streamline their negative ion lipidomics workflow will benefit from the broad applicability of 4-phenyl-α-cyanocinnamic acid amide. Its robust performance across multiple lipid classes [1] means it can serve as a single, general-purpose matrix for a wide range of lipid analysis requests, reducing the need for lab personnel to maintain and optimize multiple specialized matrix protocols. This standardization can lead to improved reproducibility and reduced training overhead.

Structure-Activity Relationship (SAR) Studies in Matrix Development

For analytical chemists involved in the rational design of new MALDI matrices, Ph-CCA-NH₂ serves as a key benchmark compound [1]. Its demonstrated performance advantage over carboxyl-containing analogs provides a concrete data point for SAR studies focused on optimizing the functional groups of cinnamic acid-based matrices for enhanced ionization efficiency and reduced background in negative ion mode.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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